1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2002 by researchers at GlaxoSmithKline and has since been used in scientific research to study the role of the D3 receptor in various physiological and pathological processes.
Wirkmechanismus
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward processing and drug addiction. By blocking the D3 receptor, this compound can modulate dopamine signaling and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate dopamine signaling in various brain regions, including the nucleus accumbens, prefrontal cortex, and striatum. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for treating drug addiction and other neuropsychiatric disorders. This compound has also been shown to affect locomotor activity, reward processing, and other behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the D3 receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation is that this compound is not a clinically approved drug and may have off-target effects that are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the role of the D3 receptor in drug addiction and other neuropsychiatric disorders. This compound may have therapeutic potential for treating these disorders, and further research is needed to determine its efficacy and safety. Another area of interest is the development of more selective and potent D3 receptor antagonists, which could be used to further elucidate the role of this receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-bromo-2-isopropylphenoxy)propyl]-4-methylpiperazine hydrochloride has been used extensively in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to be a useful tool for investigating the role of the D3 receptor in drug addiction, schizophrenia, and other neuropsychiatric disorders. This compound has also been used to study the effects of D3 receptor antagonism on locomotor activity, reward processing, and other behaviors.
Eigenschaften
IUPAC Name |
1-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O.ClH/c1-14(2)16-13-15(18)5-6-17(16)21-12-4-7-20-10-8-19(3)9-11-20;/h5-6,13-14H,4,7-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGJHIARTZIXGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.